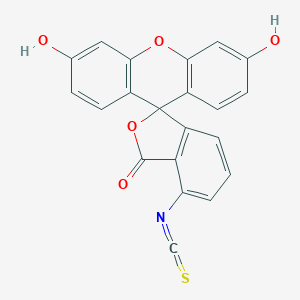

Fluorescéine 6-isothiocyanate

Vue d'ensemble

Description

Fluorescein 6-isothiocyanate is a derivative of fluorescein, a synthetic organic compound. It is widely used in various scientific fields due to its fluorescent properties. The compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the fluorescein molecule, which allows it to react with nucleophiles such as amine and sulfhydryl groups on proteins .

Applications De Recherche Scientifique

Fluorescein 6-isothiocyanate is extensively used in various scientific research applications:

Chemistry: Used as a fluorescent label for detecting and quantifying biomolecules.

Biology: Employed in flow cytometry, fluorescence microscopy, and immunofluorescence assays to label proteins, antibodies, and other biomolecules.

Medicine: Utilized in diagnostic imaging techniques such as angiography to visualize blood vessels.

Industry: Applied in the development of fluorescent probes and sensors for environmental monitoring and quality control

Mécanisme D'action

Target of Action

Fluorescein 6-Isothiocyanate (6-FITC) is a derivative of fluorescein that is widely used in various applications, including flow cytometry . The primary targets of 6-FITC are proteins, specifically the amine and sulfhydryl groups on proteins . This allows 6-FITC to bind to a variety of biomolecules, such as tissues, proteins, amino acids, and antibodies .

Mode of Action

The isothiocyanate reactive group (−N=C=S) in the structure of 6-FITC allows it to react with nucleophiles, such as the –NH2 group or the –SH group, if present . This reaction forms stable thiourea bonds , enabling 6-FITC to conjugate with its targets and create fluorescent labels . These labels can then be used to detect the presence and location of these biomolecules in cells and tissues .

Biochemical Pathways

The biochemical pathways affected by 6-FITC primarily involve the detection and visualization of biomolecules. By binding to proteins and other biomolecules, 6-FITC allows for the fluorescent labeling of these targets. This enables researchers to track these molecules and study their behavior in various biochemical pathways .

Pharmacokinetics

It is known that 6-fitc is rapidly degraded and distributed to various organs after administration . The majority of 6-FITC is believed to be degraded in tissues, with urinary excretion being the major pathway of elimination .

Result of Action

The primary result of 6-FITC’s action is the creation of fluorescent labels on biomolecules. This allows for the detection and visualization of these molecules in cells and tissues . The fluorescence of 6-FITC can be detected using specific wavelengths, allowing researchers to track the movement and interactions of these labeled molecules .

Action Environment

The action of 6-FITC can be influenced by various environmental factors. For instance, the stability of 6-FITC isomers depends on the polarity of different solvents and the presence of a stabilizer . It has been found that 6-FITC has the lowest stability in water solvent . Furthermore, the hydrophobic nature of 6-FITC can cause aggregation or precipitation at high protein concentrations, which can affect the success of the experiment .

Analyse Biochimique

Biochemical Properties

Fluorescein 6-isothiocyanate is reactive towards nucleophiles including amine and sulfhydryl groups on proteins . This property allows it to bind to various biomolecules, making it a valuable tool in biochemical reactions . It is used extensively for labeling proteins, including antibodies and lectins .

Cellular Effects

Fluorescein 6-isothiocyanate is known to enter cells in a dose- and time-dependent manner . It influences cell function by acting as a fluorescent label, allowing researchers to track cellular processes such as protein synthesis and transport . It cannot penetrate healthy membranes of live cells .

Molecular Mechanism

The molecular mechanism of action of Fluorescein 6-isothiocyanate involves its isothiocyanate reactive group, which can form bonds with amine and sulfhydryl groups commonly found in proteins . This allows Fluorescein 6-isothiocyanate to bind to these proteins and act as a fluorescent marker .

Temporal Effects in Laboratory Settings

The stability of Fluorescein 6-isothiocyanate depends on the polarity of different solvents and the presence of a stabilizer . In water, it has the lowest stability . Over time, it can form dimers and trimers .

Metabolic Pathways

Given its reactivity with amine and sulfhydryl groups, it is likely to interact with enzymes and cofactors that contain these functional groups .

Transport and Distribution

Fluorescein 6-isothiocyanate is known to enter cells and distribute within them

Subcellular Localization

Fluorescein 6-isothiocyanate has been observed within cells, suggesting it can localize to subcellular compartments

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fluorescein 6-isothiocyanate can be synthesized through the reaction of fluorescein with thiophosgene. The reaction typically involves the following steps:

- Dissolve fluorescein in a suitable solvent such as pyridine.

- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.

- Stir the reaction mixture for several hours at room temperature.

- Purify the product by recrystallization or chromatography .

Industrial Production Methods: Industrial production of fluorescein 6-isothiocyanate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using large-scale chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Fluorescein 6-isothiocyanate primarily undergoes substitution reactions due to the presence of the isothiocyanate group. It reacts with nucleophiles such as amines and thiols to form thiourea derivatives .

Common Reagents and Conditions:

Amines: Reacts with primary and secondary amines to form thiourea derivatives.

Thiols: Reacts with thiol groups to form dithiocarbamate derivatives.

Solvents: Common solvents include pyridine, dimethyl sulfoxide, and acetone.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Dithiocarbamate Derivatives: Formed from the reaction with thiols.

Comparaison Avec Des Composés Similaires

Fluorescein 5-isothiocyanate: Another isomer of fluorescein isothiocyanate with similar properties but different reactivity due to the position of the isothiocyanate group.

Alexa Fluor 488: A derivative of fluorescein with enhanced photostability and fluorescence intensity.

DyLight 488: Another fluorescein derivative designed for greater photostability and higher fluorescence intensity.

Uniqueness: Fluorescein 6-isothiocyanate is unique due to its specific reactivity with nucleophiles and its well-established use in various scientific applications. Its ability to form stable covalent bonds with biomolecules makes it a valuable tool in fluorescence-based assays and imaging techniques .

Propriétés

IUPAC Name |

3',6'-dihydroxy-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)26-19-9-13(24)3-6-16(19)21(15)17-7-11(22-10-28)1-4-14(17)20(25)27-21/h1-9,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQFZXYECNSNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=C=S)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293325 | |

| Record name | Fluorescein 6-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18861-78-4 | |

| Record name | Fluorescein 6-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorescein 6-Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCEIN 6-ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360X6ZS9ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

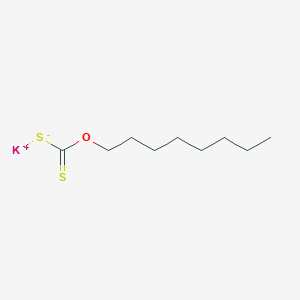

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

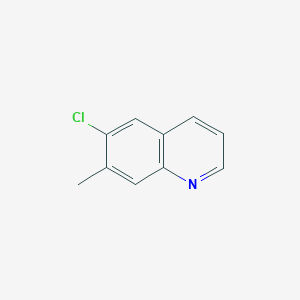

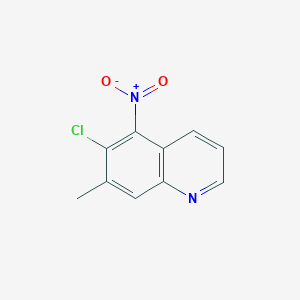

Q1: How does fluorescein 6-isothiocyanate enable the detection of CI-923 in plasma?

A1: Fluorescein 6-isothiocyanate (FITC) is a highly fluorescent compound often used as a labeling agent. In the research paper [], FITC reacts with the secondary amine group present in CI-923, forming a stable, fluorescent derivative. This derivatization is crucial because it allows for the sensitive detection of CI-923 in plasma using fluorescence detection during HPLC analysis. Without this derivatization, CI-923's inherent fluorescence would likely be too weak for accurate quantification at low concentrations typically found in biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)